Ant-ATP
Description
Ant-ATP (2’-/3’-O-Anthraniloyl-adenosine-5’-triphosphate) is a fluorescent ATP derivative extensively used to study nucleotide-protein interactions, particularly in enzymatic systems such as adenylate cyclases, kinases, and ATPases. Structurally, it consists of an adenosine triphosphate backbone modified with an anthraniloyl group at the 2’- or 3’-ribose position, enabling it to act as a competitive inhibitor and a fluorescent probe .
Properties
CAS No. |
85287-49-6 |
|---|---|
Molecular Formula |
C17H21N6O14P3 |
Molecular Weight |
626.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-aminobenzoate |
InChI |
InChI=1S/C17H21N6O14P3/c18-9-4-2-1-3-8(9)17(25)35-13-10(5-33-39(29,30)37-40(31,32)36-38(26,27)28)34-16(12(13)24)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H,29,30)(H,31,32)(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
ZJPHORHRONZRCV-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origin of Product |
United States |
Preparation Methods
The preparation of adenine nucleotide translocator involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Adenine nucleotide translocator undergoes several types of chemical reactions, including:
Oxidation and Reduction: The protein can undergo redox reactions, which are essential for its function in energy metabolism.
Substitution: Specific amino acid residues in the protein can be substituted to study the effects on its function.
Binding Reactions: The protein binds to adenosine diphosphate and adenosine triphosphate, facilitating their exchange across the mitochondrial membrane.
Scientific Research Applications
Adenine nucleotide translocator has several scientific research applications:
Chemistry: It is used to study the mechanisms of energy transfer and the role of mitochondria in cellular metabolism.
Biology: The protein is essential for understanding mitochondrial function and its role in various diseases, including neurodegenerative disorders and metabolic syndromes.
Medicine: Adenine nucleotide translocator is a target for drug development, particularly for conditions related to mitochondrial dysfunction.
Mechanism of Action
Adenine nucleotide translocator functions by exchanging adenosine diphosphate and adenosine triphosphate across the inner mitochondrial membrane. This exchange is driven by the electrochemical gradient generated by the mitochondrial respiratory chain. The protein has binding sites for both adenosine diphosphate and adenosine triphosphate, and its conformational changes facilitate the transport of these molecules .
Comparison with Similar Compounds
Mechanistic Insights from Structural Studies
- Crystallography : The EF-CaM-2’-deoxy-3’-ANT-ATP complex (PDB: 1LVC) reveals that the anthraniloyl group occupies a hydrophobic pocket near Phe586, while the triphosphate moiety coordinates Mg²⁺ .
- Docking Studies : Halogen-ANT-ATP derivatives bind deeper into the catalytic cleft of CyaA due to van der Waals interactions with Phe306, explaining their enhanced Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
